molecular formula C13H17NO2 B14838890 4-Cyclopropoxy-2-isopropylbenzamide

4-Cyclopropoxy-2-isopropylbenzamide

Cat. No.: B14838890
M. Wt: 219.28 g/mol
InChI Key: FNEGDJSTWZDZBY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropylbenzamide is a synthetic aromatic amide derivative characterized by a benzamide core substituted with a cyclopropoxy group at the para position and an isopropyl group at the ortho position.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-ylbenzamide

InChI

InChI=1S/C13H17NO2/c1-8(2)12-7-10(16-9-3-4-9)5-6-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15)

InChI Key

FNEGDJSTWZDZBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropylbenzamide typically involves the reaction of 4-cyclopropoxybenzoic acid with isopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-isopropylbenzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Substituent Effects: 4-Hydroxybenzoic Acid

Key Differences :

  • Functional Groups : 4-Hydroxybenzoic acid (4-HBA) features a hydroxyl (-OH) and carboxylic acid (-COOH) group at the para position, whereas 4-cyclopropoxy-2-isopropylbenzamide replaces -OH with a cyclopropoxy (-O-cyclopropyl) group and substitutes -COOH with an amide (-CONH-isopropyl) .
  • Physicochemical Properties :
    • Solubility : The hydrophilic -OH and -COOH groups in 4-HBA grant high water solubility (logP ~1.58), while the hydrophobic cyclopropoxy and isopropyl groups in the target compound likely reduce solubility.
    • Acidity : 4-HBA has a pKa of ~4.5 (carboxylic acid), whereas the amide group in the target compound is less acidic (pKa ~17–20), altering reactivity in biological systems.

Functional Group Comparison: Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate

Key Differences :

  • Functional Groups : This ester derivative contains a chlorobenzoyl group and an isopropyl ester, contrasting with the target compound’s amide and cyclopropoxy groups .
  • Stability : Esters (e.g., the comparator compound) are prone to hydrolysis under acidic or enzymatic conditions, whereas amides (e.g., this compound) exhibit greater metabolic stability, enhancing oral bioavailability.
  • Biological Activity : The comparator compound is reported to inhibit cytochrome P450 (CYP) enzymes due to its chlorobenzoyl group, while the target compound’s amide may favor interactions with proteases or kinases .

Structural Analogues in Drug Development

Procarbazine’s mechanism involves DNA alkylation, whereas this compound’s amide group could enable hydrogen bonding with biological targets, suggesting divergent therapeutic applications .

Data Table: Comparative Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Functional Groups logP (Estimated) Solubility (Water) Bioactivity Insights
This compound ~249.3 (calculated) Amide, cyclopropoxy ~3.2 Low Potential enzyme inhibition
4-Hydroxybenzoic acid 138.12 Carboxylic acid, hydroxyl 1.58 High Antioxidant, preservative
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate 360.83 Ester, chlorobenzoyl ~3.5 Moderate CYP enzyme inhibition

Research Findings and Implications

  • Substituent Bulkiness : The cyclopropoxy group in this compound may hinder enzymatic degradation compared to 4-HBA’s hydroxyl group, prolonging half-life in vivo.
  • Amide vs. Ester Stability : The target compound’s amide group likely enhances stability over esters, as seen in the comparator compound’s susceptibility to hydrolysis .
  • Drug Design Potential: The combination of a hydrophobic cyclopropoxy group and hydrogen-bonding amide aligns with features seen in kinase inhibitors, suggesting exploratory use in oncology or inflammation.

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